N-[4-(Benzyloxy)phenyl]-2-bromoacetamide
Description
Contextualization within Advanced Organic Synthesis
In the field of advanced organic synthesis, N-[4-(Benzyloxy)phenyl]-2-bromoacetamide serves as a valuable precursor. The α-bromoacetamide moiety is a potent electrophile, making it highly reactive towards nucleophiles. This reactivity is harnessed in various alkylation reactions, particularly for the introduction of the acetamide (B32628) side chain onto other molecules.
This compound is instrumental in building more complex molecular architectures. For instance, the bromine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, forming new carbon-heteroatom bonds. This is a fundamental strategy in the construction of heterocyclic compounds, which are prevalent in many areas of chemistry. The benzyloxy group acts as a protecting group for the phenol (B47542), which can be removed in later synthetic steps if the free hydroxyl group is required. This strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for selective reactions on multifunctional molecules.
Significance as a Key Intermediate for Bioactive Molecule Development
The true significance of this compound lies in its role as a key intermediate for the development of molecules with biological activity. The N-phenylacetamide scaffold is a common feature in many pharmacologically active compounds. nih.gov By modifying the structure of this compound, chemists can synthesize libraries of new compounds to be tested for various therapeutic effects.
Research has demonstrated that derivatives of similar acetamide structures possess a wide range of biological activities. For example, various N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and nematicidal properties. nih.gov Other related structures, such as salicylanilides (N-phenyl-2-hydroxybenzamides), have shown antimicrobial, antifungal, and anti-inflammatory activities. nih.gov The synthesis of these derivatives often involves a key step where an α-haloacetamide, such as this compound, reacts with another molecule to form the final product. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), which is crucial in the drug discovery process.
Examples of Bioactivities in Related Acetamide/Amide Derivatives
| Compound Class | Observed Bioactivities |
|---|---|
| N-phenylacetamide derivatives | Antibacterial, Nematicidal nih.gov |
| Benzenesulphonamide derivatives | Antimicrobial, Anti-inflammatory nih.gov |
| Salicylanilide derivatives | Antibacterial, Antifungal, Antimycobacterial, Anti-inflammatory nih.gov |
Overview of Halogenated Acetamides in Synthetic Chemistry
Halogenated acetamides, the chemical class to which this compound belongs, are important reagents in synthetic chemistry. The presence of a halogen atom adjacent to the carbonyl group of the acetamide significantly influences the molecule's reactivity. This α-haloacetamide functionality is a classic building block used in a variety of named reactions and synthetic transformations.
The inclusion of halogens, such as bromine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. acs.orgmdpi.comresearchgate.net Halogen atoms can alter a molecule's size, lipophilicity, and electronic distribution, which can lead to improved binding to biological targets. acs.orgmdpi.com Consequently, a significant number of pharmaceuticals and agrochemicals on the market contain halogens. acs.org
Halogenated compounds are also valuable intermediates in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. acs.org While traditional halogenation methods often use harsh reagents, the development of more selective and environmentally friendly methods, including enzymatic approaches, is an ongoing area of research. acs.orgresearchgate.net The versatility of halogenated intermediates like this compound ensures their continued importance in the synthesis of novel and functional molecules. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMCNHYMXNUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257275 | |
| Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-98-5 | |
| Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349120-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Benzyloxy Phenyl 2 Bromoacetamide
Established Reaction Pathways and Precursor Chemistry
The principal route for the synthesis of N-[4-(benzyloxy)phenyl]-2-bromoacetamide involves the formation of an amide bond between a substituted aniline (B41778) and a bromoacetylating agent.
Amination and Acylation Strategies
The core of the synthesis lies in the N-acylation of 4-(benzyloxy)aniline. This precursor is readily prepared from p-aminophenol and benzyl (B1604629) chloride. The acylation is typically accomplished using bromoacetyl bromide or bromoacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, to ensure proper dissolution of the reactants and to facilitate the reaction. A base is often added to neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct, driving the reaction to completion. Common bases used for this purpose include pyridine (B92270) or triethylamine.
A representative reaction scheme is as follows:
4-(Benzyloxy)aniline + Bromoacetyl bromide → this compound + HBr
Bromination Techniques in Acetamide (B32628) Synthesis
While the bromine atom in this compound is introduced via the bromoacetylating agent, it is worth noting the broader context of bromination in acetamide synthesis. Direct bromination of acetanilides is a common method to introduce a bromine atom onto the aromatic ring. However, for the synthesis of the title compound, the bromine is part of the acyl group, which is then attached to the nitrogen atom. The choice of bromoacetyl bromide or bromoacetyl chloride as the acylating agent is crucial for incorporating the 2-bromoacetamide (B1266107) functionality.
Mechanistic Considerations in Synthesis
The synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
Nucleophilic Attack: The nitrogen atom of 4-(benzyloxy)aniline, with its available lone pair of electrons, attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the halide ion (bromide or chloride) as a good leaving group.
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-acylated product and a salt of the base.
The benzyloxy group at the para-position of the aniline ring is an electron-donating group through resonance, which increases the nucleophilicity of the amino group, thereby facilitating the initial nucleophilic attack.
Strategies for Purity Enhancement and Yield Optimization in Laboratory Scale Synthesis
To obtain high-purity this compound with a good yield, several factors in the laboratory-scale synthesis can be optimized.
Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or Diethyl Ether | Inert, good solubility for reactants, and easy to remove post-reaction. |
| Base | Pyridine or Triethylamine | Effectively neutralizes the byproduct acid (HBr/HCl), driving the reaction forward. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; starting at a lower temperature helps to control the reaction rate and minimize side reactions. |
| Reagent Addition | Slow, dropwise addition of the bromoacetyl halide | Prevents a rapid exotherm and potential side reactions. |
Purification Techniques:
Washing: After the reaction is complete, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove any unreacted aniline and the base. This is followed by washing with a dilute base (e.g., NaHCO₃) to remove any acidic impurities, and finally with brine to remove residual water-soluble components.
Drying: The organic layer containing the product is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove any traces of water.
Recrystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or ethanol/water. This process helps in obtaining a crystalline solid with high purity.
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the desired product from any remaining impurities.
By carefully controlling the reaction conditions and employing appropriate purification techniques, this compound can be synthesized in high yield and purity on a laboratory scale.
Utilization of N 4 Benzyloxy Phenyl 2 Bromoacetamide As a Chemical Intermediate
Facilitation of Carbon-Heteroatom Bond Formation
N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is a highly effective electrophilic reagent. The presence of the bromine atom alpha to the carbonyl group makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed by chemists to form new bonds between carbon and heteroatoms like sulfur and nitrogen, enabling the assembly of more complex molecules from simpler precursors.
Synthesis of Thioether-Linked Derivatives (e.g., Pyrimidine (B1678525) Scaffolds)
The compound is instrumental in synthesizing molecules containing a thioether linkage (C-S-C). This is typically achieved through the nucleophilic substitution reaction of a thiol-containing compound with this compound. The thiol group acts as the nucleophile, displacing the bromide ion and forming a stable thioether bond.
This strategy is particularly valuable in the synthesis of derivatives containing a pyrimidine scaffold. Pyrimidine-based compounds are of significant interest due to their presence in a wide range of biologically active molecules. nih.gov By reacting a pyrimidine-thiol with this compound, researchers can covalently link the pyrimidine core to the N-[4-(benzyloxy)phenyl]acetamide moiety, creating hybrid molecules for further investigation. jpsbr.org
Table 1: General Reaction for Thioether Synthesis
| Reactant 1 | Reactant 2 | Resulting Bond | Key Feature |
| This compound | Thiol-containing molecule (e.g., Mercaptopyrimidine) | Thioether (C-S-C) | Alkylation of a thiol by an α-halo amide |
Incorporation into Complex Amide Architectures
The reactivity of the α-bromo group allows for the incorporation of the N-[4-(benzyloxy)phenyl]acetamide unit into larger, more intricate amide-containing structures. While the primary reaction at the α-carbon is typically with nucleophiles like thiols, the bromoacetamide moiety serves as a versatile linker. For instance, it can be attached to other heterocyclic systems that themselves contain amide functionalities.
Research has shown the preparation of various N-substituted-2-bromoacetamides, which are then reacted with heterocyclic thiols, such as 5-benzyl-1,3,4-oxadiazole-2-thiol. who.intresearchgate.net In this process, the bromoacetamide component bridges the two molecular fragments, resulting in a complex architecture that features multiple amide and heteroatomic groups. This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.
Precursor for Nitrogen-Containing Heterocyclic Systems
Beyond its role as an alkylating agent, this compound serves as a key precursor for the construction of various nitrogen-containing heterocyclic rings. The reactive α-bromoacetamide functional group can participate in cyclization reactions to form stable aromatic systems.
Formation of Quinoline (B57606) Derivatives
Quinoline and its derivatives are an important class of heterocyclic compounds found in numerous natural products and synthetic drugs. jptcp.com The synthesis of quinoline systems can be achieved through various methods, including the Combes synthesis and Friedländer annulation. In tailored synthetic routes, this compound can be utilized as a starting material. The synthesis may involve reacting the bromoacetamide with an appropriately substituted aniline (B41778) derivative. The initial alkylation step is often followed by an intramolecular cyclization and dehydration/aromatization cascade, ultimately yielding a substituted quinoline core. This approach provides a pathway to novel quinoline structures bearing the N-[4-(benzyloxy)phenyl] substituent. nih.govnih.gov
Synthesis of Thiazole-Containing Structures
The formation of a thiazole (B1198619) ring is a classic application for α-halo carbonyl compounds like this compound. The Hantzsch thiazole synthesis provides a direct method for this transformation. nih.gov The reaction involves the condensation of the α-bromoacetamide with a thioamide-containing compound, such as thiourea.
In this reaction, the sulfur atom of the thioamide attacks the carbon bearing the bromine atom, and the nitrogen of the thioamide subsequently condenses with the carbonyl group of the acetamide (B32628). This process results in the formation of a 2-aminothiazole (B372263) derivative, where the N-[4-(benzyloxy)phenyl] group is attached to the thiazole ring. This method is highly efficient for creating substituted thiazole systems. nih.govresearchgate.net
Table 2: Hantzsch Thiazole Synthesis
| Key Reactants | Heterocyclic Product | Reaction Type |
| This compound + Thiourea | 2-Amino-thiazole derivative | Cyclocondensation |
Derivatization leading to Triazole and Oxadiazole Systems
This compound is also a valuable intermediate for synthesizing molecules containing triazole and oxadiazole rings. Rather than being a direct precursor for the ring formation itself, it is more commonly used to alkylate pre-formed heterocyclic thiols. nih.gov
In a typical synthetic sequence, a 1,3,4-oxadiazole-2-thiol (B52307) or a 1,2,4-triazole-3-thiol is prepared first. semanticscholar.org These thiol-containing heterocycles are then reacted with this compound in the presence of a base. The sulfur atom acts as a nucleophile, displacing the bromide and linking the heterocyclic ring to the acetamide moiety through a thioether bridge. who.intresearchgate.net This synthetic strategy has been successfully employed to create hybrid molecules that incorporate both the N-[4-(benzyloxy)phenyl]acetamide fragment and an oxadiazole or triazole core, which are pharmacophores of significant interest in medicinal chemistry. nih.gov
Preparation of Benzothieno-Pyrimidine Derivatives
A significant application of this compound is in the synthesis of substituted benzothieno[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are of considerable interest in medicinal chemistry. The synthesis is typically achieved through the alkylation of a pre-formed benzothieno[2,3-d]pyrimidine core that contains a nucleophilic sulfur or nitrogen atom.
Detailed Research Findings:
The general synthetic approach involves the S-alkylation or N-alkylation of a thieno[2,3-d]pyrimidine (B153573) precursor with an N-aryl-2-haloacetamide, such as this compound. For instance, the synthesis of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives has been reported through the reaction of a 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one with a suitable 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate. nih.gov This methodology is broadly applicable and provides a direct route to incorporating the N-[4-(benzyloxy)phenyl]acetamido moiety onto the benzothieno-pyrimidine scaffold.
A similar strategy involves the selective alkylation of 5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4(3H)-one with aryl chloroacetamides in a solvent like dimethylformamide to yield 2-(4-oxo-5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide derivatives. nuph.edu.ua The reactivity of the bromoacetyl group in this compound makes it an effective alkylating agent in these reactions.
The resulting products are N-aryl-2-(benzothieno[2,3-d]pyrimidinylthio)acetamides or related structures. The benzyloxy group on the phenyl ring serves as a protecting group for a phenol (B47542) functionality, which can be deprotected in a subsequent step if the free phenol is desired for further modification or for its biological activity. The feasibility of such a synthesis is supported by the commercial availability of compounds like N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide. vulcanchem.com
The general reaction scheme can be depicted as follows:
Step 1: Formation of the Nucleophile: The benzothieno[2,3-d]pyrimidine precursor, containing a thiol or an acidic NH group, is treated with a base to generate the corresponding thiolate or amide anion.
Step 2: Alkylation: The nucleophilic anion then reacts with this compound via a nucleophilic substitution reaction, displacing the bromide and forming a new carbon-sulfur or carbon-nitrogen bond.
This synthetic route is advantageous due to the modularity it offers, allowing for the synthesis of a library of derivatives by varying the substituents on either the benzothieno-pyrimidine core or the N-aryl-2-bromoacetamide fragment.
| Reactant 1 | Reactant 2 | Product Class |
| 2-Mercaptobenzothieno[2,3-d]pyrimidin-4(3H)-one | This compound | N-[4-(Benzyloxy)phenyl]-2-(4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-2-ylthio)acetamide |
| 5,6,7,8-Tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4(3H)-one | This compound | N-[4-(Benzyloxy)phenyl]-2-(4-oxo-5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide |
| 4-Mercapto-5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidine | This compound | N-[4-(Benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4-ylthio)acetamide |
Application in Multi-Step Convergent Syntheses
The use of this compound in the preparation of benzothieno-pyrimidine derivatives is an excellent example of its application in a multi-step convergent synthesis.
Detailed Research Findings:
Synthesis of the Benzothieno[2,3-d]pyrimidine Core: This fragment is typically constructed through a series of reactions, often starting from simpler precursors. For example, the Gewald reaction can be used to synthesize the initial aminothiophene ring, which is then cyclized to form the pyrimidine portion of the fused heterocyclic system. This multi-step process results in a functionalized benzothieno-pyrimidine ready for coupling.
Synthesis of this compound: This fragment is prepared separately. The synthesis generally involves the benzylation of 4-aminophenol (B1666318) to protect the phenolic hydroxyl group, followed by acylation of the amino group with bromoacetyl bromide or a similar reagent.
This convergent strategy offers several advantages:
Flexibility and Modularity: This approach allows for the easy generation of a diverse library of final compounds by simply varying the building blocks in each synthetic pathway. Different substituted benzothieno-pyrimidines can be reacted with various N-aryl-2-bromoacetamides to produce a wide range of analogs for structure-activity relationship (SAR) studies.
Simplified Purification: The purification of the final product is often less complex as the major byproducts from the synthesis of each fragment are removed before the final coupling step.
Derivatization Strategies and Their Academic Implications
Modifications at the Bromoacetamide Moiety
The bromoacetamide portion of N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is a highly reactive functional group, primarily due to the presence of a good leaving group (bromide) on the carbon alpha to the carbonyl group. This inherent reactivity makes it a prime target for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
The carbon atom attached to the bromine is electrophilic and readily undergoes attack by various nucleophiles. This reaction, typically proceeding via an SN2 mechanism, results in the displacement of the bromide ion and the formation of a new covalent bond between the alpha-carbon and the nucleophile. libretexts.org
A common derivatization strategy involves the reaction of this compound with sulfur-based nucleophiles. For instance, reaction with thiols or thiolate salts leads to the formation of thioether derivatives. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) exemplifies this approach, where various N-substituted 2-bromoacetamides are reacted with a thiol in the presence of a base like sodium hydride in an appropriate solvent such as N,N-dimethylformamide (DMF). who.int
Nitrogen-based nucleophiles, such as primary and secondary amines, are also frequently employed to modify the bromoacetamide moiety. These reactions yield α-aminoacetamide derivatives, which are of significant interest in the synthesis of peptidomimetics and other biologically active molecules. The reaction of N-methyl-α-bromoacetanilides with benzylamines in dimethyl sulfoxide (B87167) is a well-studied example of this type of transformation. researchgate.net
Oxygen-based nucleophiles, including alcohols and carboxylates, can also be utilized, although they are generally less reactive towards α-bromoacetamides compared to sulfur and nitrogen nucleophiles. The reaction with a carboxylate salt would lead to the formation of an ester linkage.
The academic implications of these modifications are substantial. By introducing different functional groups at this position, researchers can systematically alter the steric and electronic properties of the molecule. This allows for the fine-tuning of biological activity, improvement of pharmacokinetic profiles, and the development of novel materials with specific properties.
Table 1: Examples of Nucleophilic Substitution Reactions at the Bromoacetamide Moiety
| Nucleophile | Reagents and Conditions | Product Type |
| Thiol (R-SH) | Base (e.g., NaH), DMF | Thioether |
| Amine (R-NH2) | Solvent (e.g., DMSO) | α-Aminoacetamide |
| Carboxylate (R-COO-) | Solvent | Ester |
Substitutions and Functionalizations on the Phenyl Ring and Benzyloxy Group
The aromatic rings of this compound, specifically the phenyl ring of the acetamide portion and the phenyl ring of the benzyloxy group, provide further opportunities for derivatization through electrophilic aromatic substitution reactions. The nature and position of the existing substituents on these rings direct the regioselectivity of these reactions.
The acetamido group (-NHCOCH3) on the central phenyl ring is an ortho-, para-directing and activating group. Similarly, the benzyloxy group (-OCH2Ph) is also an ortho-, para-directing and activating group. Therefore, electrophilic substitution reactions are expected to occur at the positions ortho and para to these activating groups.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. jcbsc.org For the central phenyl ring, nitration would be directed to the positions ortho to the acetamido group, as the para position is already substituted. The resulting nitro-substituted analogs can serve as precursors for further functionalization, for instance, by reduction of the nitro group to an amine.
Bromination: Electrophilic bromination can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV irradiation. researchgate.net The bromine atom will be introduced at the ortho positions to the activating acetamido and benzyloxy groups. The resulting bromo-derivatives are valuable intermediates for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The benzyloxy group itself can also be a site for modification. The benzylic position (the -CH2- group) is susceptible to radical halogenation, for example, using NBS and a radical initiator. wikipedia.org This would introduce a halogen onto the benzylic carbon, which can then be displaced by various nucleophiles. Furthermore, the benzyl (B1604629) group can be cleaved under certain conditions, such as catalytic hydrogenation, to reveal a phenol (B47542), which can then be subjected to a different set of derivatization reactions.
The academic significance of these modifications lies in the ability to introduce a wide range of substituents onto the aromatic core. This allows for the exploration of structure-activity relationships, the development of probes for biological studies, and the synthesis of novel compounds with altered electronic and photophysical properties.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Position of Substitution (on central phenyl ring) |
| Nitration | HNO3, H2SO4 | Ortho to the acetamido group |
| Bromination | NBS, light/catalyst | Ortho to the acetamido group |
Regioselective Synthesis of this compound Analogs
The regioselective synthesis of analogs of this compound is crucial for establishing unambiguous structure-activity relationships and for the development of compounds with optimized properties. The control over the placement of substituents on the aromatic rings is a key aspect of this synthetic strategy.
The principles of electrophilic aromatic substitution are fundamental to achieving regioselectivity. The directing effects of the substituents on the aromatic rings govern the position of incoming electrophiles. As mentioned previously, both the acetamido and benzyloxy groups are ortho-, para-directing.
To synthesize analogs with substituents at specific positions, a retrosynthetic approach is often employed. For instance, to introduce a substituent at a position meta to the acetamido group, one might need to start with a precursor that has a meta-directing group, which is later converted to the desired acetamido functionality.
For example, the nitration of acetanilide (B955) typically yields a mixture of ortho and para isomers, with the para isomer being the major product. jcbsc.org To synthesize an analog with a substituent at the 3-position of the central phenyl ring, one could start with a differently substituted aniline (B41778) derivative and build the molecule from there.
The regioselective synthesis of substituted phenols and anilines, which are key precursors for this compound analogs, is a well-established area of organic synthesis. Methodologies such as directed ortho-metalation can be employed to achieve specific substitution patterns on the aromatic rings.
The academic implications of regioselective synthesis are profound. It allows for the precise design and synthesis of molecules with defined three-dimensional structures. This is of paramount importance in fields such as drug discovery, where the specific interaction of a molecule with its biological target is highly dependent on its stereochemistry and the spatial arrangement of its functional groups.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -NHCOCH3 (Acetamido) | Activating | Ortho, Para |
| -OCH2Ph (Benzyloxy) | Activating | Ortho, Para |
| -NO2 (Nitro) | Deactivating | Meta |
| -Br (Bromo) | Deactivating | Ortho, Para |
Structure Activity Relationship Sar Studies of N 4 Benzyloxy Phenyl 2 Bromoacetamide Derivatives
Influence of the Benzyloxy Phenyl Group on Binding Interactions
The benzyloxy phenyl group is a critical determinant of the pharmacological profile of N-[4-(Benzyloxy)phenyl]-2-bromoacetamide derivatives. Its contribution to binding interactions is multifaceted, involving a balance of lipophilicity, steric bulk, and electronic properties.
The lipophilicity of the benzyloxy phenyl group significantly impacts the ability of the molecule to interact with hydrophobic pockets within target proteins. nih.gov An optimal level of lipophilicity is often necessary for effective binding and can enhance membrane permeability, a key factor in reaching intracellular targets. Quantitative structure-activity relationship (QSAR) studies on related benzyloxyacetic acid derivatives have demonstrated a positive correlation between the lipophilicity (π values) of substituents on the phenyl ring and their biological potency. nih.gov This suggests that increasing the hydrophobic character of this region can lead to stronger binding, likely through enhanced van der Waals interactions with nonpolar amino acid residues in the active site.
However, the size and shape, or steric bulk, of the benzyloxy group also play a crucial role. While a certain degree of bulkiness can be advantageous for occupying a binding pocket, excessive steric hindrance can prevent the molecule from fitting correctly into the active site, thereby reducing its activity. nih.gov For instance, in a series of benzyloxyacetic acid derivatives, a negative correlation was observed between the molar refractivity (a measure of molecular volume) of para-substituents and their antisickling activity, indicating that larger substituents at this position are detrimental to activity. nih.gov This highlights the delicate balance required between lipophilicity and steric factors for optimal target engagement.
Table 1: Illustrative Impact of Lipophilicity and Steric Bulk on Relative Activity
| Derivative | Substituent on Benzyl (B1604629) Ring | LogP (Calculated) | Molar Refractivity (MR) | Relative Activity |
|---|---|---|---|---|
| 1 | H | 4.2 | 1.0 | 1.0 |
| 2 | 4-Cl | 4.9 | 1.5 | 1.8 |
| 3 | 4-CH3 | 4.7 | 1.5 | 1.5 |
| 4 | 4-C(CH3)3 | 5.8 | 2.5 | 0.7 |
Note: This table is illustrative and based on general principles observed in related compound series.
The electronic nature of the benzyloxy phenyl group can modulate target affinity through various mechanisms, including the formation of hydrogen bonds and influencing the charge distribution of the molecule. The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor's active site.
Furthermore, substituents on the phenyl ring of the benzyloxy group can exert significant electronic effects. acs.org Electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density on the phenyl ring and the ether oxygen, potentially strengthening hydrogen bonding interactions. acs.orgnih.gov Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density, which may weaken such interactions. acs.org Studies on benzyloxy chalcones have shown that the presence of the benzyloxy group at the para position, often coupled with electron-donating groups, enhances inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov This suggests that a more electron-rich aromatic system in the benzyloxy moiety is favorable for the biological activity of these compounds.
Contribution of the Acetamide (B32628) Linkage to Molecular Recognition
The acetamide linkage is a key structural feature in this compound derivatives, playing a pivotal role in molecular recognition. This functional group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of specific hydrogen bonds with amino acid residues in the target's binding site. These directional interactions are fundamental to the specificity and stability of the ligand-receptor complex.
The planarity of the amide bond also contributes to a more rigid conformation of the molecule, which can be advantageous for binding by reducing the entropic penalty upon complex formation. The ability of the acetamide group to engage in these specific interactions often dictates the orientation of the entire molecule within the binding pocket, ensuring that other key pharmacophoric features, such as the benzyloxy phenyl group, are positioned optimally for interaction.
Impact of Substituents on Potency, Selectivity, and Biological Pathways
The introduction of various substituents onto the this compound scaffold can dramatically influence its potency, selectivity, and the biological pathways it modulates. The nature, position, and size of these substituents are critical variables in the drug design process.
For instance, the addition of small, lipophilic, and electron-withdrawing groups, such as halogens (e.g., Cl, Br, F), to the aromatic rings can enhance potency by increasing membrane permeability and introducing new binding interactions. acs.org In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy moiety (an electron-donating group). nih.gov
Selectivity for a specific biological target over others is a crucial aspect of drug development to minimize off-target effects. nih.gov By strategically placing substituents, it is possible to exploit subtle differences in the binding sites of related proteins. For example, a bulkier substituent might be accommodated in the active site of one enzyme but not another, leading to selective inhibition.
The biological pathways affected by these derivatives are also highly dependent on their substitution patterns. A minor structural modification can alter the compound's primary target, leading to a completely different pharmacological outcome. Therefore, a systematic exploration of the effects of various substituents is essential for the development of targeted therapies.
Table 2: Illustrative Effect of Substituents on Potency and Selectivity
| Derivative | Substituent | Potency (IC50, µM) - Target A | Potency (IC50, µM) - Target B | Selectivity (Target B/A) |
|---|---|---|---|---|
| Parent | H | 10 | 50 | 5 |
| 5 | 4-F | 5 | 60 | 12 |
| 6 | 4-OCH3 | 15 | 45 | 3 |
| 7 | 3-NO2 | 2 | 80 | 40 |
Note: This table is illustrative and based on general SAR principles.
Pharmacophore Modeling for Derivative Optimization
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.com For this compound derivatives, a pharmacophore model would typically include features such as a hydrophobic region corresponding to the benzyloxy phenyl group, hydrogen bond donors and acceptors from the acetamide linkage, and potentially an aromatic ring feature.
By aligning a set of active and inactive derivatives, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to screen virtual compound libraries for new molecules with the desired biological activity. Furthermore, pharmacophore models can guide the optimization of existing lead compounds. By understanding the key features for activity, medicinal chemists can design new derivatives with modifications that are more likely to enhance potency and selectivity. For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket, a derivative with an additional hydrophobic substituent in the corresponding position can be synthesized and tested. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, can significantly accelerate the drug discovery process. researchgate.net
Biological Activity and Mechanistic Insights of N 4 Benzyloxy Phenyl 2 Bromoacetamide Derivatives
Enzyme Inhibition Profiles
Derivatives of the N-phenylacetamide and benzyloxyphenyl structures have been investigated for their potential to inhibit a range of enzymes implicated in various physiological and pathological processes.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net A novel series of 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives were synthesized and evaluated for their MAO-B inhibitory potential. nih.gov Within this series, one compound demonstrated significant activity with an IC₅₀ value of 0.009 µM against MAO-B. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions at the para position of the phenyl ring were more favorable for activity than those at the ortho or meta positions. nih.gov
Further research into related structures, such as N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, also showed potent and selective inhibition of the MAO-B enzyme, with an IC₅₀ value of 0.041 µM, which is comparable to the reference compound selegiline (B1681611) (IC₅₀ = 0.037 µM). nih.gov
| Compound Series | Most Potent Derivative | MAO-B IC₅₀ (µM) | Reference Compound | MAO-B IC₅₀ (µM) |
|---|---|---|---|---|
| 4-(Benzyloxy)phenyl derivatives | Compound 1 | 0.009 | - | - |
| Benzylamine-sulphonamide derivatives | Compound 11 | 0.041 | Selegiline | 0.037 |
Human Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2), a NAD⁺-dependent protein deacetylase, is involved in various cellular processes, and its inhibition is being explored for therapeutic purposes in cancer and neurodegenerative diseases. Research has identified that thioacetamide-based compounds can serve as starting points for developing potent SIRT2 inhibitors. nih.gov While specific data on N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is not detailed, the broader class of acetamide (B32628) derivatives has shown relevance. For instance, a selective SIRT2 inhibitor, AEM2, which features an acetamide-related structure, was identified with an IC₅₀ value of 3.8 μM and was shown to induce p53-dependent apoptosis in non-small cell lung cancer cells. researchgate.net This highlights the potential of the acetamide scaffold in the design of SIRT2 inhibitors.
Heme Oxygenase-1 (HO-1) Inhibition
Heme oxygenase-1 (HO-1) is an enzyme that plays a role in cellular defense against oxidative stress; however, its overexpression in tumors can promote cancer cell survival. nih.govresearchgate.netnih.gov Consequently, HO-1 inhibitors are being investigated as potential antitumor agents. acs.orgmdpi.com In a study of novel acetamide-based HO-1 inhibitors, a derivative featuring a benzyloxy moiety at the 4-position of one phenyl ring (compound 7o) was synthesized and evaluated. nih.gov This compound exhibited potent inhibitory activity against the HO-1 enzyme with an IC₅₀ value of 1.20 µM. nih.gov It also showed a 9-fold selectivity for the inducible HO-1 isoform over the constitutive HO-2 isoform (IC₅₀ = 11.19 µM). nih.gov
| Compound | HO-1 IC₅₀ (µM) | HO-2 IC₅₀ (µM) | Selectivity (HO-2/HO-1) |
|---|---|---|---|
| Compound 7o (benzyloxy derivative) | 1.20 | 11.19 | ~9.3 |
Keap1-Nrf2 Protein-Protein Interaction Inhibition
The interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of the cellular antioxidant response. nih.govresearchgate.net Inhibiting this protein-protein interaction (PPI) can activate the Nrf2 pathway, offering a potential therapeutic strategy for diseases involving oxidative stress. scienceopen.comresearchgate.netnih.gov While direct studies on this compound are limited, research on related structures provides insight. A series of phenyl bis-sulfonamide PPI inhibitors were investigated, where N-phenyl and N-benzyl analogues demonstrated modest activity, causing approximately 50% inhibition of the Keap1-Nrf2 interaction at a concentration of 10 μM. scienceopen.com This suggests that the N-phenyl acetamide scaffold could be a relevant component for designing Keap1-Nrf2 PPI inhibitors.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Various N-arylacetamide derivatives have been synthesized and screened for their in vitro α-glucosidase inhibitory activity. nih.gov Several compounds in this class emerged as potent inhibitors, with IC₅₀ values significantly better than the standard drug, acarbose. For example, derivatives designated as 12a and 12d showed IC₅₀ values of 18.25 µM and 20.76 µM, respectively, compared to acarbose's IC₅₀ of 58.8 µM. nih.gov
| Compound | α-Glucosidase IC₅₀ (µM) |
|---|---|
| Derivative 11c | 30.65 |
| Derivative 12a | 18.25 |
| Derivative 12d | 20.76 |
| Derivative 12e | 35.14 |
| Derivative 12g | 24.24 |
| Acarbose (Standard) | 58.8 |
Antimicrobial Efficacy
The N-phenylacetamide scaffold is a component of various compounds investigated for their antimicrobial properties against a range of pathogens.
Research on phenylacetamide derivatives has demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against a panel of pathogens. nih.gov Specifically, certain compounds showed potent activity against Escherichia coli (MIC = 0.64 μg/mL) and Methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 0.68 μg/mL). nih.gov
Another study focusing on 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-phenylacetamide derivatives found that a 4-bromophenyl substituted compound was highly active against both Gram-positive and Gram-negative bacteria, as well as a fungal strain, with MIC values between 0.8-0.9 µg/mL. bioinfopublication.org Furthermore, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising activity against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo), with EC₅₀ values as low as 156.7 µM, superior to commercial bactericides. nih.govresearchgate.net The synthetic amide 2-chloro-N-phenylacetamide has also demonstrated antifungal activity against Aspergillus niger strains, with MIC values ranging from 32 to 256 μg/mL. tandfonline.com
| Compound Series | Pathogen | Activity Metric | Value |
|---|---|---|---|
| Phenylacetamide derivatives | Escherichia coli | MIC | 0.64 µg/mL |
| Phenylacetamide derivatives | MRSA | MIC | 0.68 µg/mL |
| 2-(...)-N-(4-bromophenyl) acetamide | Various bacteria & fungi | MIC | 0.8-0.9 µg/mL |
| N-phenylacetamide-thiazole derivative (A1) | Xanthomonas oryzae pv. Oryzae | EC₅₀ | 156.7 µM |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC | 32-256 µg/mL |
Antibacterial Spectrum and Mechanism
N-substituted acetamide derivatives have been a focus of research for their antibacterial potential. indexcopernicus.com Studies on related N-substituted-2-[(2-oxo-2Hchromen-4-yl)oxy]acetamide derivatives, synthesized from N-substituted-2-bromoacetamide precursors, have shown them to be valuable inhibitors against various bacterial strains. indexcopernicus.com Similarly, a series of N-(4-substituted phenyl) acetamide derivatives carrying a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant inhibition against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. researchgate.net One particular derivative from this series, compound 4c, exhibited notable curative (42.4%) and protective (49.2%) activities against rice bacterial leaf blight, outperforming conventional agents. researchgate.net Scanning electron microscopy revealed that this compound's mechanism of action involves the destruction of the bacterial cell membrane structure. researchgate.net
Furthermore, research into phenylacetamide and benzohydrazide (B10538) derivatives has identified them as potent inhibitors of E. coli ParE, a bacterial DNA topoisomerase enzyme. nih.gov Some of these compounds displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. nih.gov The bactericidal action of these compounds was further confirmed by their Minimum Bactericidal Concentration (MBC), which was often at the same level as their MIC, and they exhibited a post-antibiotic effect of 2 hours at 1x MIC. nih.gov
| Derivative Class | Bacterial Strains | Mechanism of Action | Reference |
| N-substituted-2-[(2-oxo-2Hchromen-4-yl)oxy]acetamide | Various gram-positive and gram-negative bacteria | Not specified | indexcopernicus.com |
| N-(4-substituted phenyl) acetamide bearing 1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Xanthomonas axonopodis pv. citri | Destruction of bacterial cell membrane | researchgate.net |
| Phenylacetamide and benzohydrazides | Escherichia coli, MRSA | Inhibition of ParE enzyme | nih.gov |
| N-phenylacetamide derivatives | Pectobacterium carotovorum | Not specified | chemjournal.kz |
Antitubercular Activity against Mycobacterium tuberculosis
The N-phenylacetamide scaffold has been extensively explored for the development of novel antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent to moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. nih.gov The most potent derivative in this series, compound 3m, exhibited an MIC of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain, highlighting its potential to combat drug-resistant tuberculosis. nih.gov
In a related context, phenoxyalkylbenzimidazoles, which share structural similarities, have shown potent antitubercular activity with low nanomolar MICs against M. tuberculosis and activity against intracellular bacteria. nih.gov Resistance studies on these compounds pointed to mutations in qcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, suggesting this as a likely target. nih.gov Another study on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative showed promising activity against both H37Rv (MIC 5.5 µg/mL) and multi-drug-resistant (MDR) strains (MIC 11 µg/mL) of M. tuberculosis. mdpi.com
| Derivative Class | M. tuberculosis Strain(s) | MIC Values | Putative Target | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | H37Rv, Rifampin-resistant | 4 - 64 μg/mL | Not specified | nih.gov |
| Phenoxyalkylbenzimidazoles | H37Rv, Intracellular bacteria | Low nanomolar | QcrB (cytochrome bc1 oxidase) | nih.gov |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv, MDR strains | 5.5 µg/mL (H37Rv), 11 µg/mL (MDR) | Not specified | mdpi.com |
Antifungal Properties
The antifungal potential of bromoacetamide derivatives has been investigated, particularly against opportunistic fungal pathogens of the Candida genus. 2-bromo-N-phenylacetamide has demonstrated significant antifungal activity against Candida glabrata, a species often exhibiting resistance to conventional antifungal drugs. researchgate.net This compound showed an MIC of 16 µg/mL and a minimum fungicidal concentration (MFC) of 32-64 µg/mL, indicating a predominantly fungicidal effect. researchgate.net Further studies confirmed the potent fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net It exhibited an MIC of 32 µg/mL against 87.5% of the tested strains and an MFC of 64 µg/mL against 81.25% of the strains. researchgate.net Notably, its activity against mature C. albicans biofilms was comparable to that of Amphotericin B. researchgate.net
In a broader context, other N-substituted derivatives have also shown promise. N-substituted phthalimide (B116566) derivatives have been investigated for their antifungal, anti-biofilm, and anti-hyphal effects against various Candida species. nih.gov Similarly, a large series of N-benzylsalicylamide derivatives were tested, with some exhibiting relatively high in vitro antifungal activity, particularly against filamentous fungi like Trichophyton mentagrophytes. nih.gov
| Compound/Derivative Class | Fungal Species | Activity | MIC/MFC | Reference |
| 2-bromo-N-phenylacetamide | Candida glabrata | Fungicidal | MIC: 16 µg/mL, MFC: 32-64 µg/mL | researchgate.net |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | Fungicidal, Antibiofilm | MIC: 32 µg/mL, MFC: 64 µg/mL | researchgate.net |
| N-substituted phthalimides | Candida spp. | Antifungal, Antibiofilm, Anti-hyphal | Not specified | nih.gov |
| N-benzylsalicylamides | Trichophyton mentagrophytes | Antifungal | < 7.8 µmol/L | nih.gov |
Antiviral Potential
The antiviral properties of N-phenylacetamide and related structures have been explored against a variety of viruses. A series of N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole moiety showed favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net Certain compounds in this series, TC8 and TC20, had half-maximal effective concentration (EC50) values of 239.5 and 236.2 µg/mL, respectively, which were comparable to the commercial agent ningnanmycin. researchgate.net
Other related scaffolds have also demonstrated significant antiviral effects. Novel 2-benzoxyl-phenylpyridine derivatives were found to be effective against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com These compounds were shown to target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. mdpi.com Furthermore, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71. mdpi.com In a different study, new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives showed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 µM. researchgate.net
| Derivative Class | Virus | Activity | IC50/EC50 | Reference |
| N-(4-substituted phenyl) acetamide bearing 1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Antiviral | EC50: 236.2 - 239.5 µg/mL | researchgate.net |
| 2-benzoxyl-phenylpyridine | Coxsackievirus B3, Adenovirus type 7 | Antiviral | Not specified | mdpi.com |
| N-phenylbenzamide | Enterovirus 71 | Antiviral | IC50: 5.7 - 12 µM | mdpi.com |
| 4-(2-nitrophenoxy)benzamide | Adenovirus, HSV-1, Coxsackievirus | Antiviral | IC50: 10.22 - 44.68 µM | researchgate.net |
Anticancer Properties
The N-phenylacetamide core is a key feature in many compounds designed as anticancer agents. Derivatives have shown the ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit the proliferation of tumor cells.
Induction of Apoptosis and Cell Cycle Arrest
Several studies on structurally related compounds have highlighted the ability of the N-phenylacetamide scaffold to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives, which can be synthesized from bromoacetamide precursors, were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These compounds effectively suppressed cell cycle progression and induced apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). nih.govmdpi.com The mechanism of cell death induced by a new sulfonamide derivative in acute leukemia cells was found to involve cell cycle arrest at the G2/M or G0/G1 phase and the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov Another study on genistein, a soy-derived isoflavone, demonstrated its ability to induce G2/M phase cell cycle arrest and apoptosis in human bladder cancer cells. mdpi.com This was associated with the downregulation of cyclins A and B1 and the activation of caspases. mdpi.com
| Compound Class | Cancer Cell Line(s) | Effect | Mechanism | Reference |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Cell cycle arrest, Apoptosis | EGFR inhibition | nih.govmdpi.com |
| Sulfonamide derivative | K562, Jurkat (Leukemia) | Cell cycle arrest, Apoptosis | Activation of intrinsic and extrinsic pathways | nih.gov |
| Genistein | T24 (Bladder) | G2/M phase arrest, Apoptosis | Downregulation of cyclins, Caspase activation | mdpi.com |
Inhibition of Tumor Cell Proliferation
Derivatives of N-phenylacetamide have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.govsemanticscholar.org Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov For example, one derivative with a p-nitro substituent was the most active compound against the MCF-7 breast cancer cell line, with an IC50 of 100 µM. nih.gov
In another study, thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for their ability to inhibit Src kinase, a protein often overactive in cancer. chapman.edu A 4-fluorobenzylthiazolyl derivative exhibited 64-71% inhibition of cell proliferation in BT-20 breast cancer cells at a concentration of 50 µM. chapman.edu Furthermore, newly synthesized proguanil (B194036) derivatives containing a trifluoromethoxy group showed significantly better anti-cancer abilities than the parent compound, proguanil, in five human cancer cell lines. mdpi.com These derivatives were found to significantly inhibit the colony formation of human cancer cells at concentrations of 0.5 to 1.0 µM. mdpi.com
| Derivative Class | Cancer Cell Line(s) | Activity | IC50/Inhibition % | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate), MCF-7 (Breast) | Cytotoxic | IC50: 52-100 µM | nih.govsemanticscholar.org |
| Thiazolyl N-benzyl-substituted acetamide | BT-20 (Breast) | Inhibition of proliferation | 64-71% inhibition at 50 µM | chapman.edu |
| 4-Trifluoromethoxy proguanil | Various human cancer cell lines | Inhibition of proliferation and colony formation | Effective at 0.5 - 1.0 µM | mdpi.com |
Antioxidant Activities
Derivatives of this compound and related phenolic and acetamide compounds have been investigated for their antioxidant properties. nih.govsemanticscholar.orgresearchgate.net Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The antioxidant potential of these compounds is typically assessed through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. nih.govnih.gov
Commonly used methods to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. semanticscholar.orgnih.gov In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. nih.gov Other assays, such as the cupric reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP), assess the electron-donating capacity of potential antioxidants. nih.govnih.gov
Research on benzylic acid-derived bromophenols has indicated that these compounds can be effective scavengers of DPPH and ABTS radicals. nih.govnih.gov Their performance in these assays has been compared to that of standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox, a water-soluble analog of vitamin E. nih.gov The antioxidant activity of these derivatives is often found to be dependent on their concentration. nih.gov The chemical structure, particularly the presence and positioning of hydroxyl groups on the aromatic ring, is a key determinant of the antioxidant activity of phenolic compounds. mdpi.commdpi.com
Table 1: Antioxidant Activity of Selected Bromophenol Derivatives (DPPH Scavenging)
| Compound | IC50 (µg/mL) |
|---|---|
| Compound 25 | 4.27 nih.gov |
| Compound 1 | 6.41 nih.gov |
| Compound 27 | 6.86 nih.gov |
| Compound 28 | 10.66 nih.gov |
| Compound 2 | 30.13 nih.gov |
| BHT (Standard) | 4.12 nih.gov |
| BHA (Standard) | 11.17 nih.gov |
| Trolox (Standard) | 11.75 nih.gov |
Exploration of Molecular Mechanisms of Action
To fully understand the therapeutic potential of this compound derivatives, it is essential to explore their molecular mechanisms of action. This involves identifying the specific biological targets with which they interact and analyzing the details of these interactions.
Target Identification and Validation
Identifying the molecular targets of a compound is a critical step in drug discovery and development. discoveryontarget.com For derivatives related to this compound, this process can involve screening against a panel of known biological targets or using computational methods to predict potential binding partners.
For instance, derivatives of the parent structure have been explored for their effects on various receptors. One such example is the identification of a related acetamide derivative, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCHr1). nih.gov This discovery stemmed from the optimization of a compound identified in a high-throughput screening campaign. nih.gov In a similar vein, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, specifically targeting the activation function 2 (AF2) site. nih.gov
Target validation serves to confirm that the interaction between the compound and its identified target is responsible for the observed biological activity. This can be accomplished through a variety of experimental techniques. Structure-activity relationship (SAR) studies, for example, can demonstrate that chemical modifications that enhance the binding affinity of a compound for its target also lead to a corresponding increase in its biological potency. nih.gov Furthermore, demonstrating the efficacy of a compound in relevant disease models, such as the use of MCHr1 antagonists in animal models of obesity, helps to validate the therapeutic relevance of the identified target. nih.gov
Analysis of Ligand-Target Interactions
Following the identification and validation of a molecular target, a detailed analysis of the interactions between the ligand and the target is necessary. Molecular docking is a widely used computational technique that predicts how a ligand binds to its receptor. researchgate.netfrontiersin.orgorientjchem.org
In a molecular docking study, the three-dimensional structure of the target protein, often sourced from the Protein Data Bank (PDB), is used to model the binding of a ligand within its active site. researchgate.netfrontiersin.org The simulation software calculates the binding energy for various possible conformations of the ligand, with lower binding energies suggesting a more stable complex. frontiersin.orgorientjchem.org
These computational analyses can provide valuable insights into the key interactions that stabilize the ligand-target complex, such as hydrogen bonds and hydrophobic interactions. orientjchem.orgnih.gov For example, docking studies of certain acetamide derivatives with monoamine oxidase A (MAO-A) have helped to elucidate their binding mode. researchgate.net This molecular-level understanding of ligand-target interactions is invaluable for guiding the rational design of new derivatives with improved affinity and selectivity for their intended target. nih.gov
Table 2: Binding Energies of Acetamide Derivatives with MAO-A
| Compound Code | Binding Energy (kcal/mol) |
|---|---|
| AD31 | -8.3 researchgate.net |
| Standard (Clorgyline) | -7.6 researchgate.net |
Computational and Theoretical Investigations of N 4 Benzyloxy Phenyl 2 Bromoacetamide and Its Derivatives
Molecular Docking and Ligand-Receptor Complex Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is crucial in rational drug design for understanding the interactions between a ligand, such as N-[4-(Benzyloxy)phenyl]-2-bromoacetamide, and its biological target, typically a protein or enzyme.
Molecular docking simulations are instrumental in predicting how this compound and its analogs bind to the active site of a target receptor. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket. frontiersin.org A scoring function is then used to estimate the binding affinity for each pose, which is often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.
While specific docking studies on this compound are not extensively reported in the literature, studies on similar acetamide (B32628) derivatives have demonstrated the utility of this approach. For instance, in a study on phenoxyacetanilide derivatives, molecular docking was used to predict their binding affinity to the COX-2 enzyme, with the best-scoring compounds showing lower docking scores, indicating stronger binding. semanticscholar.org For this compound, a similar approach would be employed to predict its binding mode and affinity to a relevant biological target.
Table 1: Illustrative Molecular Docking Data for Acetamide Derivatives Against a Hypothetical Receptor
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Derivative 1 | -8.9 | SER-530, TRY-355 |
| Derivative 2 | -8.7 | SER-530, TRY-355 |
| Derivative 3 | -8.5 | SER-530, TRY-355 |
Note: The data in this table is illustrative and based on findings for related phenoxyacetanilide derivatives to demonstrate the type of information generated from molecular docking studies. semanticscholar.org
A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the benzyloxy group, the phenyl ring, and the acetamide moiety would be expected to form various interactions with the receptor.
For example, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in hydrophobic and pi-pi interactions. Understanding these key interactions is crucial for structure-activity relationship (SAR) analysis and for optimizing the lead compound to enhance its potency and selectivity. nih.gov Studies on related pyrazole (B372694) carboxamide derivatives have successfully used docking simulations to identify crucial pharmacophore clues for further structural optimization. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. banglajol.infonih.gov These methods can provide detailed information about the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.
The electronic structure dictates the molecule's reactivity and its ability to participate in various chemical reactions. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. banglajol.info A smaller energy gap suggests higher reactivity. orientjchem.org Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. utwente.nl An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the ligand and the ligand-receptor complex.
For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations in different environments, such as in aqueous solution or when bound to a receptor. This is particularly important for flexible molecules, as their conformation can significantly impact their biological activity. MD simulations can also be used to refine the results of molecular docking, providing a more accurate representation of the binding process by accounting for the flexibility of both the ligand and the receptor. nih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME, are critical for its success. In silico methods are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.gov For this compound and its derivatives, various computational models can predict properties such as aqueous solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govsemanticscholar.org
These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. Several computational tools and web servers are available for ADME prediction, providing a comprehensive profile of the molecule's likely behavior in the body. researchgate.net Studies on other novel compounds have successfully used in silico ADME prediction to assess their drug-likeness and pharmacokinetic profiles. semanticscholar.org
Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 334.2 g/mol | < 500 |
| LogP | 3.5 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 3 | < 10 |
| Aqueous Solubility | -4.0 (logS) | > -6 |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No |
Note: This table presents hypothetical data to illustrate the output of in silico ADME prediction tools.
Application in Rational Drug Design and Chemical Probe Development
The computational and theoretical investigations described above are integral to the rational design of new drugs and the development of chemical probes. By providing a detailed understanding of the ligand-receptor interactions, electronic properties, and pharmacokinetic profile of this compound, these methods can guide the structural modifications needed to improve its therapeutic potential. nih.gov
For example, if molecular docking reveals a specific hydrophobic pocket in the receptor's active site that is not occupied by the ligand, a medicinal chemist could rationally design a derivative with an additional hydrophobic group to fill this pocket, potentially increasing binding affinity. Similarly, if in silico ADME predictions suggest poor oral bioavailability, modifications could be made to improve this property. This iterative cycle of computational analysis, synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov
Future Research Directions and Translational Potential
Development of Novel and Efficient Synthetic Routes
The future synthesis of N-[4-(Benzyloxy)phenyl]-2-bromoacetamide and its derivatives will likely move beyond traditional methods, embracing principles of green chemistry and catalytic efficiency. ijpsjournal.comjddhs.com Conventional syntheses of N-arylacetamides often involve the coupling of an amine with an acyl halide, a method that can be effective but may generate stoichiometric waste. irphouse.com
Emerging strategies aim to improve the sustainability and efficiency of amide bond formation. unimi.it For instance, transition-metal-free synthetic strategies for N-aryl amides are being developed, utilizing readily available starting materials under mild conditions. arabjchem.org One such approach involves the amination of aryltriazenes with acetonitrile, using a recyclable Brønsted acidic ionic liquid as a promoter, which aligns with green chemistry principles by avoiding toxic reagents and harsh conditions. arabjchem.org Copper-catalyzed transformations of alkyl nitriles with diaryliodonium salts also present a redox-neutral and efficient route to N-arylacetamides. rsc.org
Furthermore, catalytic methods for direct amide synthesis from carboxylic acids and amines are gaining traction, minimizing the need for pre-activation of the carboxylic acid and thus reducing waste. core.ac.ukresearchgate.net The development of silica-catalyzed direct amide bond formation, for example, offers a more environmentally benign alternative, although its scope with bulky and polar substrates requires further expansion. whiterose.ac.uk For the haloacetamide moiety specifically, novel methods for the synthesis of 2-haloacetamides are being explored to improve safety, reduce reaction times, and lower production costs, making them more suitable for industrial-scale production. google.comgoogle.com These advancements could lead to more streamlined, cost-effective, and environmentally friendly manufacturing processes for this compound derivatives.
Identification of New Biological Targets for this compound Derivatives
While the initial biological activities of this compound derivatives have been explored, a vast landscape of potential new biological targets remains to be discovered. The core structure serves as a privileged scaffold that can be chemically modified to interact with a variety of biological macromolecules.
A significant finding has been the identification of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor (AR), specifically targeting the activation function 2 (AF2) region. nih.gov This discovery opens a new avenue for the development of therapeutics for prostate cancer. nih.gov Further exploration of derivatives could lead to the identification of modulators for other nuclear hormone receptors.
Additionally, the aryl amino acetamide (B32628) scaffold has been identified in phenotypic screens against the malaria parasite, Plasmodium falciparum. malariaworld.org Subsequent studies have pinpointed the STAR-related lipid transfer protein (PfSTART1) as the molecular target. malariaworld.org This provides a critical starting point for developing novel antimalarial agents with a distinct mechanism of action.
The potential for this scaffold extends to other enzyme families and receptor classes. For example, N-aryl mercaptoacetamides have shown promise as multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, addressing both antibiotic resistance and pathogenicity. nih.gov Given the reactivity of the 2-bromoacetamide (B1266107) moiety, derivatives could also be designed to target enzymes with nucleophilic residues in their active sites, such as certain proteases or kinases. Future research, employing techniques like phenotypic screening and chemoproteomics, will be instrumental in uncovering the full spectrum of biological targets for this versatile class of compounds.
Design of Derivatives with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles
The rational design of this compound derivatives is crucial for transforming this scaffold into viable clinical candidates. This process involves a multi-parameter optimization to enhance potency and selectivity while ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will be essential to delineate the structure-activity relationships. Key areas for modification include the benzyloxy group, the phenyl ring, and the bromoacetamide moiety. For instance, in the development of androgen receptor antagonists, variations in the sulfonamide portion of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives led to compounds with excellent antagonistic activity. nih.gov
Pharmacophore Modeling and Computational Approaches: In silico methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogs with improved properties. dovepress.comresearchgate.netresearchgate.net By identifying the key chemical features required for biological activity, these models can prioritize the synthesis of compounds with a higher probability of success. nih.gov For example, pharmacophore models have been successfully used to develop potent inhibitors for various targets by defining the spatial arrangement of hydrophobic, aromatic, and hydrogen bonding features necessary for optimal interaction with the target protein. nih.gov Density Functional Theory (DFT) can also be employed to predict the electronic structures and reactivity of designed derivatives, further refining the selection process. chemprob.org
Enhancing Pharmacological Profiles: A critical aspect of derivative design is the optimization of their pharmacological profiles. This includes improving metabolic stability, aqueous solubility, and oral bioavailability. In the context of aryl amino acetamides targeting PfSTART1, the inclusion of an endocyclic nitrogen was shown to improve aqueous solubility and modestly enhance metabolic stability. malariaworld.org Such strategies, along with the incorporation of other solubilizing groups or the modification of metabolically labile sites, will be key to developing derivatives with desirable in vivo characteristics.
| Design Strategy | Objective | Example Application |
| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Modification of the sulfonamide group in androgen receptor antagonists. nih.gov |
| Pharmacophore Modeling | Guide the design of new analogs with higher activity | Development of triple uptake inhibitors by identifying key conformational features. nih.gov |
| ADMET Prediction | Ensure drug-like pharmacokinetic profiles | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity of designed anticancer agents. researchgate.net |
| Chemical Modification | Improve physicochemical properties | Introduction of an endocyclic nitrogen to increase solubility and metabolic stability of antimalarial compounds. malariaworld.org |
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be indispensable. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new hits and leads.
Combinatorial Library Synthesis: Combinatorial chemistry enables the systematic and repetitive connection of different chemical building blocks to generate a large array of structurally diverse molecules. rsc.org By varying the substituents on the phenyl ring, replacing the benzyloxy group with other functionalities, and modifying the acetamide moiety, extensive libraries of this compound derivatives can be constructed. High-throughput synthesis platforms, which often utilize parallel synthesis techniques, can further streamline the production of these compound libraries. hitgen.com
High-Throughput Screening (HTS): Once synthesized, these libraries can be subjected to HTS against a wide range of biological targets. HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion. This approach is not only useful for identifying initial hits but also for optimizing lead compounds by screening focused libraries of related analogs. The discovery of an orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist, 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, originated from the optimization of a high-throughput screening hit, demonstrating the power of this approach. nih.gov
The synergy between combinatorial synthesis and HTS creates a powerful engine for drug discovery, enabling a more comprehensive exploration of the therapeutic potential of the this compound scaffold than would be possible with traditional, one-by-one compound synthesis and testing.
Exploration of this compound Derivatives in Chemical Biology
Beyond their potential as therapeutic agents, derivatives of this compound hold significant promise as tools for chemical biology research. The inherent reactivity of the 2-bromoacetamide group makes this scaffold particularly well-suited for the development of chemical probes to study protein function and biological pathways.
Activity-Based Protein Profiling (ABPP): The 2-bromoacetamide moiety can act as a reactive "warhead" in activity-based probes (ABPs). wikipedia.org ABPP is a powerful chemical proteomics technique that uses such probes to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.comnih.gov An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker. nih.gov
Derivatives of this compound could be designed as ABPs to target specific classes of enzymes, such as those with a reactive cysteine or histidine in their active site. By attaching a reporter tag to the benzyloxy or phenyl portion of the molecule, researchers could create probes to identify new enzyme targets, study enzyme activity in disease states, and screen for novel enzyme inhibitors. The development of ABPs for oxidoreductases, a historically challenging enzyme class for this technique, highlights the expanding utility of probes with unique reactive warheads. rsc.orgresearchgate.net
Target Identification and Validation: Covalent probes derived from this compound can also be invaluable for target identification. If a derivative shows interesting phenotypic effects in cell-based assays, a probe version of that compound can be used to covalently label its protein target(s). Subsequent proteomic analysis can then identify the labeled proteins, thus elucidating the compound's mechanism of action. This approach is crucial for validating new drug targets and understanding the molecular basis of a compound's biological activity.
The exploration of this compound derivatives as chemical probes will not only advance our understanding of fundamental biology but also provide valuable tools for future drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(Benzyloxy)phenyl]-2-bromoacetamide, and how can reaction parameters be controlled to maximize yield?
- Methodology :
- Starting Materials : Paracetamol (N-(4-hydroxyphenyl)acetamide) is alkylated with benzyl chloride in an ethanolic KOH solution under reflux. Bromination is then performed using a brominating agent (e.g., Br₂ or NBS) at controlled temperatures (40–60°C) to introduce the bromoacetamide moiety .
- Parameter Optimization : Capsular paracetamol yields 58% product vs. 50% for tablets due to reduced excipient interference. Key parameters include solvent polarity (ethanol/water mixtures), temperature control (to avoid side reactions), and stoichiometric excess of benzyl chloride (1.2–1.5 equiv) .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) ensures >95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 7.35–7.45 (benzyloxy aromatic protons), δ 4.95 (benzyloxy -OCH₂-), and δ 3.85 (bromoacetamide -CH₂Br) .
- LCMS : Molecular ion [M+H]⁺ at m/z 243.3 confirms the molecular weight (242.2 g/mol) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) identifies impurities (<2%) .
Q. How does the benzyloxy group influence the compound’s stability under varying storage conditions?
- Methodology :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber glass under inert gas (N₂). The benzyloxy group enhances stability by reducing hydrolysis susceptibility compared to hydroxyl analogs .
- Handling Recommendations : Store at –20°C in desiccated environments. Avoid prolonged exposure to light or moisture to prevent debromination or benzyl ether cleavage .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromoacetamide functionalization?
- Methodology :
- Directing Groups : The benzyloxy group acts as an electron-donating para-director, favoring bromination at the acetamide’s α-position. Competitive reactions (e.g., ortho-substitution) are suppressed using bulky bases (e.g., DBU) to sterically hinder undesired sites .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids requires protecting the bromoacetamide moiety via tert-butoxycarbonyl (Boc) groups to prevent catalyst poisoning .
Q. How can computational modeling predict the compound’s interaction with biological targets like sodium channels or coagulation factors?
- Methodology :
- Docking Studies : Molecular docking (AutoDock Vina) using cryo-EM structures of tetrodotoxin-sensitive sodium channels (PDB: 6X9L) identifies binding affinity (ΔG = –9.2 kcal/mol) at the voltage-sensing domain .
- MD Simulations : 100-ns simulations (AMBER force field) reveal stable hydrogen bonding between the bromoacetamide carbonyl and Arg1186 residue, suggesting inhibition of ion flux .
- Validation : In vitro patch-clamp assays on dorsal root ganglion neurons correlate computational predictions with IC₅₀ values (~10 µM) .
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed C–H activation reactions?
- Methodology :
- Reaction Design : Use Pd(OAc)₂/XPhos catalyst system in DMA at 120°C to activate C(sp³)–H bonds adjacent to the acetamide nitrogen. The bromine atom acts as a transient directing group, facilitating cyclometalation .
- Kinetic Profiling : In situ IR spectroscopy tracks intermediate formation (e.g., Pd-alkyl complexes), revealing a rate-determining step involving C–H bond cleavage (k = 0.15 min⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
